Glycerol 1,2-cyclic phosphate

Übersicht

Beschreibung

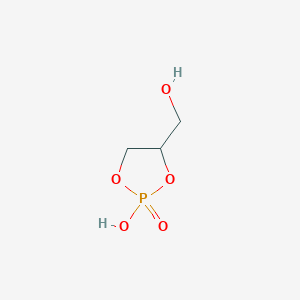

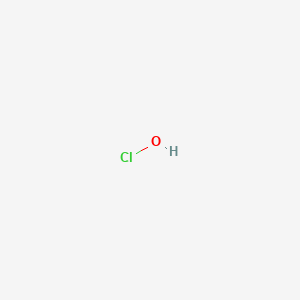

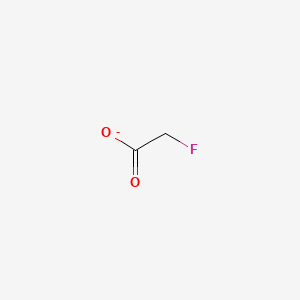

Glycerol 1,2-cyclic phosphate is the 1,2-cyclic phosphate derived from glycerol. It derives from a glycerol. It is a conjugate acid of a glycerol 1,2-cyclic phosphate(1-).

Wissenschaftliche Forschungsanwendungen

Intracellular Signaling and Cellular Functions

Intracellular Signaling : Glycerol 1,2-cyclic phosphate derivatives have been identified as potential signaling molecules. They induce rapid intracellular tyrosine and threonine phosphorylation in specific cells, suggesting a role in cell differentiation processes (Shinitzky et al., 2000). Further exploration into the cellular targets of these cyclic phosphates in CHO cells identified the eukaryotic initiation factor 3 (eIF3) and a kinase of approximately 70 kDa as potential mechanisms of action (Pelah & Shinitzky, 2004).

Neuronal Outgrowth : Cyclic glycerophosphates, including 1,2-cyclic phosphate derivatives, have been shown to induce neuronal outgrowth in PC12 cells, suggesting potential applications in neurobiology and pharmacology (Haimovitz & Shinitzky, 2001).

Metabolic Engineering and Biotechnological Production

- Biotechnological Production : Studies have demonstrated the metabolic engineering of organisms like Saccharomyces cerevisiae and Escherichia coli for the production of 1,2-propanediol from glycerol, showcasing the utility of glycerol derivatives in renewable chemical production (Islam et al., 2017); (Clomburg & Gonzalez, 2011).

Material Science and Bioengineering

- Bioactive Coatings and Biomaterials : Research into the incorporation of glycerol phosphate derivatives into materials has shown promise for enhancing bioactivity and mechanical properties, with applications in tissue engineering and biocompatible coatings (Song et al., 2017).

Prebiotic Chemistry and Origin of Life

- Prebiotic Chemistry : The catalytic prebiotic formation of glycerol phosphate esters, including cyclic phosphates, under plausible early Earth conditions suggests a potential role in the origin and evolution of life, underscoring the importance of such compounds in prebiotic chemistry (Gull & Pasek, 2021).

Eigenschaften

IUPAC Name |

(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O5P/c4-1-3-2-7-9(5,6)8-3/h3-4H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGNXWMKNZOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OP(=O)(O1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerol 1,2-cyclic phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxybenzo[a]pyrene](/img/structure/B1212588.png)

![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)